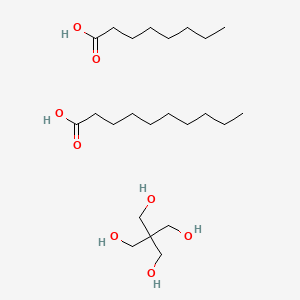
3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol
Übersicht
Beschreibung
3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol is a chemical compound with the molecular formula C6H7F7O. It has a molecular weight of 228.11 g/mol .
Molecular Structure Analysis
The molecular structure of 3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol consists of a pentanol backbone with seven fluorine atoms and one methyl group attached. The exact arrangement of these groups can have significant effects on the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol are not fully known. The melting point, boiling point, density, and refractive index are not available .Wissenschaftliche Forschungsanwendungen
Pentanol Isomer Synthesis in Engineered Microorganisms
Pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, are important for potential applications like biofuels. They naturally occur as microbial fermentation by-products from amino acids. To increase their practicality, metabolic engineering has been used to develop microbial strains for producing these isomers, including 1-pentanol and pentenol. Although current production levels are low for industrial application, significant progress is anticipated in efficiency (Cann & Liao, 2009).
Cationic Oligomerization of 2-Methylfuran
2-Methylfuran treatment with phosphoric acid yields tetrameric products, including 2,4,4-tris(5′-methyl-2′-furyl)-1-pentanol. These compounds' structures are supported by various spectral data and experimental facts. Understanding the oligomerization of these compounds provides insights into chemical reactions and potential applications (Ishigaki & Shono, 1974).
Excess Enthalpies of Pentanol Isomer Mixtures
The study of mixtures of n-heptane with pentanol isomers, including 3-methyl-2-butanol and 2-methyl-2-butanol, provides valuable data for chemical process industries. These data are modeled to represent physical interactions and hydrogen bonding, aiding in understanding and predicting the behavior of such mixtures (Young, Binford, & Campbell, 2003).
Nuclear Magnetic Resonance Study of Hydrogen Bonding
Studies on hydrogen-bonding in compounds like 1,1,1-trifluoro-2-hydroxy-4-alkanones, which share structural similarities with 3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol, reveal insights into intramolecular and intermolecular interactions. These insights are crucial in fields like medicinal chemistry and materials science (Kiehlmann, Menon, & Mcgillivray, 1973).
Seed-Germination Inhibition by Volatile Alcohols
Research on the inhibitory effects of alcohols and aldehydes on seed germination provides a potential avenue for using these compounds in agriculture and weed control. The impact of compounds like 3-pentanone and 1-pentanol on various seeds' germination highlights their potential as natural herbicides or growth regulators (Bradow & Connick, 1988).
Eigenschaften
IUPAC Name |
3,3,4,4,5,5,5-heptafluoro-2-methylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F7O/c1-3(2,14)4(7,8)5(9,10)6(11,12)13/h14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPWXOSMOFCBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(C(F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337244 | |
| Record name | 2-Perfluoropropyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,4,4,5,5,5-Heptafluoro-2-methyl-2-pentanol | |
CAS RN |
355-22-6 | |
| Record name | 2-Perfluoropropyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,5-Heptafluoro-2-methylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

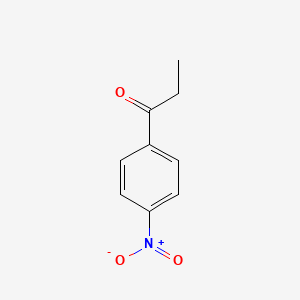

![3-[(4-Fluorophenyl)methylene]phthalide](/img/structure/B1594285.png)
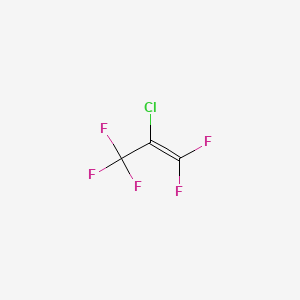
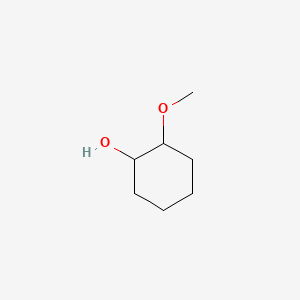
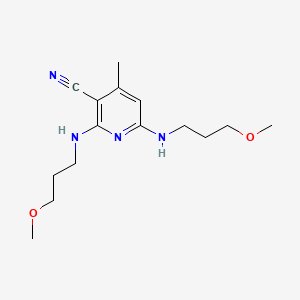

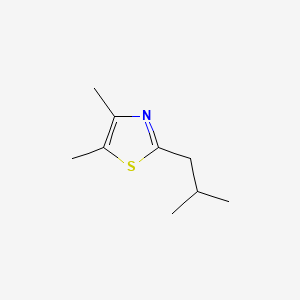
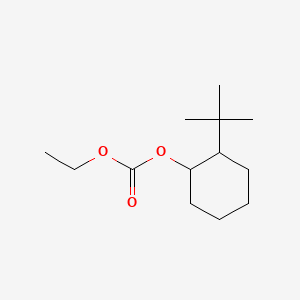
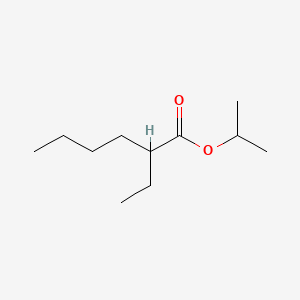
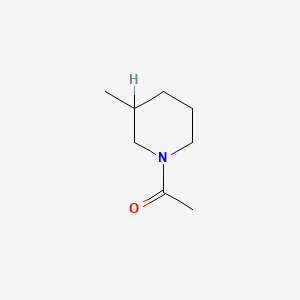
![2-[2-[Bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1594299.png)
![9,10-Anthracenedione, 1-[(2,6-dibromo-4-methylphenyl)amino]-4-hydroxy-](/img/structure/B1594301.png)
